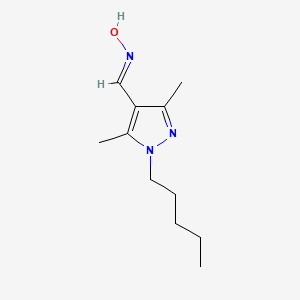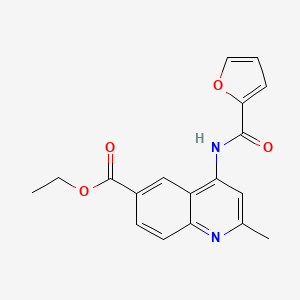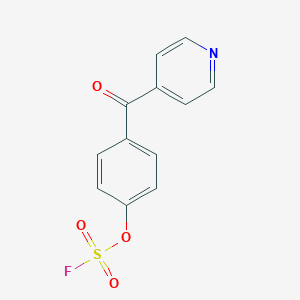![molecular formula C23H21N3O5 B2529601 1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-89-8](/img/structure/B2529601.png)
1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and potential applications of similar structures.
Synthesis Analysis
The synthesis of related compounds involves the formation of Mannich bases, which are typically produced by the reaction of an amine with an aldehyde and a ketone or a beta-keto ester. In the case of the related compound N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, the synthesis involved the direct condensation of morpholine, succinimide, and benzaldehyde . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions to incorporate the benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, UV–Visible spectroscopy, and mass spectrometry . Additionally, crystallographic analysis has provided detailed information on the molecular geometry, including bond lengths, bond angles, and conformation of the heterocyclic rings . For the compound , similar analytical techniques would likely be employed to determine its precise molecular structure.
Chemical Reactions Analysis
The related compounds have been evaluated for their anticonvulsant properties, indicating that they participate in biological reactions within the nervous system . The most promising compound from the study exhibited activity in various seizure models and was found to interact with neuronal voltage-sensitive sodium and L-type calcium channels . The compound "1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" may also undergo similar biological interactions, which could be explored through pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using density functional theory (DFT) calculations, which provide insights into the optimized molecular structures, vibrational frequencies, thermodynamic properties, and electronic spectra . Charge analyses and simulations of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) have also been conducted . These computational studies are crucial for understanding the reactivity and stability of the compounds. For the compound , DFT and other computational methods would be instrumental in predicting its physical and chemical properties before experimental validation.
Aplicaciones Científicas De Investigación
Crystallographic Insights
Studies focusing on the crystallographic properties of related benzofuro[3,2-d]pyrimidine derivatives reveal that these compounds often exhibit significant molecular packing interactions, including π–π interactions, which are crucial for understanding their chemical reactivity and potential for forming supramolecular assemblies. For example, the analysis of 3-Isopropyl-2-morpholinobenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrates the almost coplanar arrangement of fused rings, highlighting the importance of molecular geometry in their crystalline state (Yanggen Hu, Jun-Ping Hu, & H. Gao, 2007).
Synthesis and Pharmacological Evaluation
The synthesis of new derivatives and evaluation of their biological activities is a significant research area. New compounds derived from morpholine and pyrimidine bases have been investigated for their potential anticonvulsant properties, offering insights into novel therapeutic agents. For instance, N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs demonstrated promising anticonvulsant activity, underscoring the pharmacological relevance of morpholino-pyrimidine derivatives (Sabina Rybka et al., 2017).
Material Science and Chemosensors
In material science, the design and synthesis of novel compounds based on the morpholino-pyrimidine structure have led to the development of materials with specific optical properties. Such materials are valuable for applications in photophysical studies and as fluorescent chemosensors, indicating the versatility of this chemical framework in developing functional materials. For example, the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione Derivative showcases the application in biodegradable polymers with enhanced hydrophilicity (D. Wang & Xin-de Feng, 1997).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-(2-morpholin-4-yl-2-oxoethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-15-6-8-16(9-7-15)26-22(28)21-20(17-4-2-3-5-18(17)31-21)25(23(26)29)14-19(27)24-10-12-30-13-11-24/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFWEPKVUCWBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)



![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)
![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)